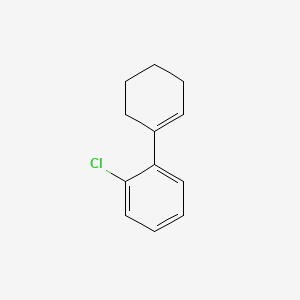

2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(cyclohexen-1-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPNHYXHXWWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510599 | |

| Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17465-36-0 | |

| Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl and Analogous Tetrahydrobiphenyl Systems

Strategies for Biphenyl (B1667301) Core Formation

The creation of the carbon-carbon bond linking the two aryl rings is a important step in the synthesis of biphenyl compounds. Various cross-coupling reactions and other classical methods have been developed for this purpose.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds in modern organic synthesis. jk-sci.com These reactions offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.com This reaction is a cornerstone in the synthesis of biphenyls due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orggre.ac.uk The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl product. youtube.com The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. mdpi.com

Ullmann Reaction: The Ullmann reaction, one of the earliest methods for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. byjus.comwikipedia.orgthermofisher.com While effective, the classic Ullmann reaction often requires harsh conditions and is typically limited to electron-deficient aryl halides. wikipedia.orgnih.gov Modern variations have been developed that use palladium or nickel catalysts, broadening the substrate scope and allowing for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is highly effective for the formation of C-C bonds and was one of the first reactions to allow for the synthesis of unsymmetrical biaryls in good yields. organic-chemistry.orgnumberanalytics.com Organozinc reagents are more reactive than their organoboron and organotin counterparts, but they are also sensitive to moisture and air, necessitating anhydrous and oxygen-free reaction conditions. wikipedia.orgyoutube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Kumada Coupling: The Kumada coupling, reported in 1972, was the first transition metal-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org It utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. jk-sci.comwikipedia.org This method is advantageous as it uses readily available Grignard reagents directly. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. jk-sci.comchem-station.com The mechanism proceeds through the standard oxidative addition, transmetalation, and reductive elimination pathway. chem-station.com

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) and an organic halide or triflate, catalyzed by palladium. nrochemistry.comwikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgorgsyn.org A significant drawback, however, is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org The catalytic cycle follows the typical sequence of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.org

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide/Triflate | Palladium | Stable, low toxicity reagents; mild conditions | Requires a base |

| Ullmann | - (Aryl Halide) | Aryl Halide | Copper (classic), Pd/Ni (modern) | Early method, useful for symmetric biaryls | Harsh conditions (classic), moderate yields |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel | High reactivity, good yields for unsymmetrical biaryls | Moisture and air sensitive reagents |

| Kumada | Grignard Reagent (Organomagnesium) | Organic Halide | Nickel or Palladium | Direct use of Grignard reagents | Limited functional group tolerance |

| Stille | Organotin (Organostannane) | Organic Halide/Triflate | Palladium | Air and moisture stable reagents, wide functional group tolerance | Toxic reagents |

Grignard Reagent-Mediated Approaches

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. wisc.edulibretexts.org In the context of biphenyl synthesis, a Grignard reagent formed from one aryl halide can react with a different organic halide, often in the presence of a catalyst as seen in the Kumada coupling. youtube.com The high reactivity of Grignard reagents makes them sensitive to protic solvents and functional groups with acidic protons. libretexts.org

Wurtz–Fittig Type Syntheses

The Wurtz-Fittig reaction is a classic method for forming substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.orgvedantu.combyjus.com This reaction can be used to synthesize alkylated biphenyls. The mechanism is thought to proceed through either a radical or an organoalkali pathway. vedantu.combyjus.com A significant limitation of this reaction is the formation of side products from the homocoupling of the starting halides. vedantu.com To favor the formation of the asymmetrical product, it is beneficial if the halide reactants have different reactivities. wikipedia.org

Approaches for Tetrahydro Cyclohexene (B86901) Ring Formation

Once the biphenyl core is established, the next synthetic challenge is the selective reduction of one of the aromatic rings to a tetrahydro cyclohexene ring.

Hydrogenation of Aromatic Precursors

The hydrogenation of biphenyl and its derivatives can lead to the formation of cyclohexylbenzene (B7769038) and dicyclohexylbenzene. d-nb.info This process typically requires a catalyst, such as unsupported Ni–Mo sulfide (B99878) catalysts, and is often carried out at elevated temperatures and pressures. d-nb.inforesearchgate.netresearchgate.net The reaction proceeds sequentially, with biphenyl first being hydrogenated to cyclohexylbenzene, which is the rate-limiting step for further hydrogenation to dicyclohexyl. d-nb.info The conditions of the hydrogenation, including temperature, time, and the composition of the hydrogen source (e.g., syngas), can be tuned to control the conversion and selectivity of the reaction. d-nb.inforesearchgate.net

Cyclohexenone-Based Synthetic Pathways

An alternative approach to constructing the tetrahydrobiphenyl system involves building the second ring onto a pre-existing cyclohexenone scaffold. This can be achieved through various methods, such as Michael additions, Robinson annulations, or Diels-Alder reactions, followed by further transformations. These pathways allow for greater control over the substitution pattern and stereochemistry of the resulting tetrahydrobiphenyl system.

Palladium-Catalyzed C(sp²)–H Functionalization for Tetrahydrobiphenylenes

The construction of the tetrahydrobiphenyl core structure can be efficiently achieved through modern synthetic methods, among which palladium-catalyzed C(sp²)–H functionalization stands out as a powerful tool. This approach allows for the direct coupling of C-H bonds on aromatic or vinylic carbons, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

In the context of synthesizing tetrahydrobiphenylene systems, a direct method utilizing a palladium(0) catalyst has been investigated. nih.gov This strategy facilitates the formation of the biaryl bond by activating a C(sp²)-H bond on one aromatic ring and coupling it with a partner, a process that can be applied to create the core structure of compounds like 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. The general catalytic cycle for such a Pd(II)-catalyzed process typically involves the activation of the C-H bond by an electrophilic Pd(II) catalyst, followed by coordination of the coupling partner, migratory insertion, and a final elimination step. An oxidizing agent is often required to regenerate the active Pd(II) species from the Pd(0) generated at the end of the cycle. beilstein-journals.org

The versatility of palladium catalysis is demonstrated by its tolerance to various functional groups and its ability to be directed by ligands to achieve high regioselectivity. researchgate.netrsc.org While direct C-H/C-H coupling is an advanced strategy, the fundamental principles are rooted in well-established palladium-catalyzed reactions that have been developed over decades. beilstein-journals.org

Regioselective Introduction of Chloro Substituents

Incorporating a chlorine atom at a specific position on the biphenyl framework is a critical step in the synthesis of this compound. This can be accomplished either by introducing the substituent onto a pre-formed biphenyl scaffold or by using a chlorinated precursor in a coupling reaction.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The introduction of a chlorine atom onto the tetrahydrobiphenyl scaffold can be achieved through aromatic halogenation. This reaction typically involves treating the aromatic compound with a source of electrophilic chlorine, often generated by reacting molecular chlorine (Cl₂) or another chlorinating agent with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comrsc.org

The mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic chlorine species. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the substitution is governed by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orgnih.gov In the case of a 2,3,4,5-tetrahydro-1,1'-biphenyl, the partially saturated ring acts as an alkyl substituent on the phenyl ring. Alkyl groups are activating and ortho-, para-directing. Therefore, electrophilic chlorination would be expected to yield a mixture of ortho- and para-chlorinated products. Directing the chlorine to the 2'-position (ortho) on the unsubstituted phenyl ring would require careful selection of reaction conditions or the use of directing groups to control the outcome. youtube.com Various chlorinating agents can be employed, each with different reactivity and selectivity profiles.

Table 1: Common Reagents for Electrophilic Aromatic Chlorination

| Chlorinating Agent | Catalyst/Conditions | Characteristics |

| Chlorine (Cl₂) | AlCl₃ or FeCl₃ | Classic and effective method, can lead to polychlorination. rsc.org |

| Sulfuryl chloride (SO₂Cl₂) | Lewis Acid | Can provide milder reaction conditions compared to Cl₂. cardiff.ac.uk |

| N-Chlorosuccinimide (NCS) | Acid catalyst | A solid, easier-to-handle source of electrophilic chlorine. |

| tert-Butyl hypochlorite (B82951) (t-BuOCl) | Zeolites | Can offer high regioselectivity in certain systems. researchgate.net |

Halogenation in Coupling Reaction Contexts

An alternative and often more regioselective strategy is to build the biphenyl framework using a coupling reaction where one of the precursors already contains the desired chloro substituent. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming carbon-carbon bonds between sp²-hybridized carbons, making it ideal for biphenyl synthesis. wikipedia.orgutrgv.edu

The general scheme involves the reaction of an organoboron species (like an arylboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound, one could employ one of the following pathways:

Pathway A : Coupling of (2-chlorophenyl)boronic acid with a halogenated cyclohexene derivative that can be aromatized.

Pathway B : Coupling of a boronic acid derivative of 1-phenyl-cyclohexene with a 1-halo-2-chlorobenzene (e.g., 1-bromo-2-chlorobenzene).

The reactivity of the organohalide in Suzuki coupling generally follows the trend: I > OTf > Br >> Cl. wikipedia.org While chloroarenes are the least reactive, significant advances in catalyst systems, particularly the use of specialized phosphine (B1218219) ligands and nano-palladium catalysts, have made their use in Suzuki reactions increasingly feasible and efficient. google.com This approach ensures the chlorine atom is precisely located at the 2'-position from the outset, avoiding issues with regioselectivity that can arise from post-coupling chlorination.

Advanced Synthetic Transformations and Derivatization

Once the core this compound structure is synthesized, it can serve as a scaffold for further chemical modifications, leading to a diverse range of derivatives.

Functionalization of the Tetrahydrobiphenyl Scaffold

The synthesized molecule possesses two distinct regions for further functionalization: the chlorinated aromatic ring and the tetrahydrocyclohexenyl ring.

Aromatic Ring Functionalization : The chlorinated phenyl ring can undergo further electrophilic aromatic substitution, although the presence of the deactivating chloro group and the bulky tetrahydrobiphenyl group will influence the position and rate of subsequent substitutions. Other transformations include nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at other positions.

Aliphatic Ring Functionalization : The double bond within the cyclohexene moiety of the tetrahydrobiphenyl ring is a key site for functionalization. It can undergo a variety of classic alkene reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functional groups and stereocenters. The allylic positions on the ring are also susceptible to oxidation or radical substitution.

The reduction of the biphenyl system itself can lead to different scaffolds. For instance, reduction of biphenyl with lithium metal in ammonia (B1221849) can yield tetrahydro-1,1'-biphenyl. rsc.org Catalytic hydrogenation using catalysts like Ruthenium on carbon (Ru/C) can lead to the full saturation of the rings, producing 1,1'-bi(cyclohexane). rsc.org

Rearrangements and Cyclizations relevant to the Biphenyl Framework

The biphenyl framework is a precursor to more complex polycyclic aromatic systems through cyclization reactions. Although these reactions may fundamentally alter the starting scaffold, they represent advanced transformations relevant to this class of compounds.

One notable example is photoelectrocyclization. Certain conjugated bis-aryl systems can undergo 6π electrocyclization upon exposure to UV light to form dihydrophenanthrene derivatives. nih.gov For a biphenyl system to undergo such a reaction, appropriate functional groups must be present to form a conjugated system across the 1,1'-bond.

Rearrangements can also be induced under specific conditions. For example, treatment of certain epoxyolefins with Lewis acids can lead to either epoxide-to-ketone rearrangements or carbocyclization, depending heavily on the substrate's stereochemistry and protecting groups. rsc.org While not directly a biphenyl rearrangement, this illustrates the complex reaction pathways that can be accessed from functionalized scaffolds. More complex transformations, such as the Vollhardt cyclization of appropriately substituted precursors, can be used to build fused ring systems like biphenylene. acs.org Furthermore, gold-catalyzed reactions of aryl ketones can promote cationic cyclizations and rearrangements, transforming acyclic precursors into complex polycyclic structures. nih.govacs.org

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl moiety of 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. pearson.comfiveable.me The chlorine atom, being an ortho, para-directing deactivator, influences the regioselectivity of these reactions. uci.edu Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the positions ortho and para to the chlorine atom. uci.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For instance, chloromethylation of biphenyl (B1667301), a related structure, can be achieved using formalin (HCHO), HCl, and a Lewis acid catalyst like FeCl₃, resulting in the formation of 4-(chloromethyl)-1,1'-biphenyl. rsc.org The mechanism of these reactions generally proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex, followed by the loss of a proton to restore aromaticity. uci.edu

The specific conditions for these reactions on this compound would need to be carefully selected to control the regioselectivity and avoid side reactions on the tetrahydrocyclohexene ring. The directing effects of both the chloro group and the bulky tetrahydrocyclohexenyl substituent would need to be considered.

Nucleophilic Substitution Reactions on the Chlorinated Center

The chlorinated carbon on the phenyl ring of this compound can undergo nucleophilic aromatic substitution (SNAr). This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pubmasterorganicchemistry.com

The SNAr mechanism is a two-step process: addition of the nucleophile to the carbon bearing the leaving group, followed by elimination of the leaving group (in this case, the chloride ion). pressbooks.pub The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aromatic ring. nih.gov

For aryl halides without strong electron-withdrawing groups, nucleophilic substitution can occur under harsh conditions via a benzyne (B1209423) intermediate. pressbooks.pub For example, chlorobenzene (B131634) can react with sodium hydroxide (B78521) at high temperatures to produce phenol. pressbooks.pub A variety of nucleophiles can be employed in these reactions, including alkoxides, amides, and thiolates. nih.govnih.gov The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups, providing a versatile method for the derivatization of this compound.

Transformations Involving the Cyclohexene (B86901) Ring

Addition Reactions

The cyclohexene ring in this compound contains a carbon-carbon double bond, which is a site of reactivity for various addition reactions. washington.edu Halogens, such as bromine, can add across the double bond to form a dihalogenated cyclohexane (B81311) derivative. chemguide.co.uk This reaction often proceeds through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. chemguide.co.uk

Hydrogen halides (e.g., HCl, HBr) can also add to the double bond, following Markovnikov's rule where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. libretexts.org These reactions can sometimes be accompanied by carbocation rearrangements to form a more stable carbocation before the nucleophilic attack of the halide. masterorganicchemistry.com

Other addition reactions include hydration (addition of water in the presence of an acid catalyst) to form an alcohol, and hydrogenation (addition of hydrogen) to saturate the ring, which will be discussed in the reduction section. libretexts.org

Below is a table summarizing potential addition reactions on the cyclohexene ring:

| Reagent | Product Type | Key Mechanistic Feature |

|---|---|---|

| Br₂ | Dibromo-cyclohexane derivative | Bromonium ion intermediate |

| HBr | Bromo-cyclohexane derivative | Carbocation intermediate (potential for rearrangement) |

| H₂O/H⁺ | Cyclohexanol derivative | Carbocation intermediate |

Aromatization Pathways of Tetrahydrobiphenyl Systems

The tetrahydrobiphenyl system can undergo aromatization of the cyclohexene ring to form the corresponding biphenyl derivative. This transformation is a dehydrogenation process, which can be achieved through various catalytic methods. google.com For instance, oxidative dehydrogenation using a suitable catalyst can convert cyclohexane to benzene (B151609). quora.com

The dehydrogenation of substituted cyclohexenes to their corresponding aromatic compounds is a known synthetic strategy. pnas.org This can be accomplished using catalysts such as palladium on carbon (Pd/C) at elevated temperatures. researchgate.net The mechanism of catalytic dehydrogenation involves the removal of hydrogen atoms from the ring, leading to the formation of double bonds and ultimately the stable aromatic system. ufl.edu

Aromatization can also be promoted by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). quora.com The driving force for these reactions is the formation of the highly stable aromatic ring. The specific conditions for the aromatization of this compound would depend on the chosen method and the desired reaction efficiency.

Coupling Reactions for Further Derivatization

The chloro-substituted aromatic ring of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmdpi.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is widely used in the synthesis of biaryl compounds. nih.gov

Another important C-C bond-forming reaction is the Stille coupling, which involves the reaction of an organotin compound with an organic halide catalyzed by palladium. organic-chemistry.orgyoutube.com The Stille reaction is known for its tolerance of a wide variety of functional groups. youtube.com

These coupling reactions provide a powerful means to introduce a diverse range of substituents onto the chlorophenyl moiety of this compound, allowing for the synthesis of a wide array of derivatives with potentially interesting properties.

The following table summarizes key features of these coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst and a base | Mild reaction conditions and commercial availability of boronic acids |

| Stille Coupling | Organotin compound | Palladium catalyst | High functional group tolerance |

Reduction and Oxidation Chemistry

The chemical structure of this compound offers multiple sites for reduction and oxidation reactions.

Reduction:

The chlorine atom on the aromatic ring can be removed through reductive dehalogenation. organic-chemistry.org This can be achieved by catalytic hydrogenation, often using a palladium catalyst. organic-chemistry.org This method is generally effective for aryl chlorides, though they are typically more resistant to reduction than aryl bromides. organic-chemistry.org

The double bond in the cyclohexene ring can be reduced to a single bond via catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel. libretexts.org This would convert the tetrahydrobiphenyl moiety to a cyclohexyl-phenyl structure. The aromatic ring itself can also be hydrogenated to a cyclohexane ring under more forcing conditions, such as higher pressures and temperatures, often using a nickel catalyst. libretexts.orgd-nb.info

Oxidation:

The cyclohexene ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond. researchgate.net Milder oxidation conditions can lead to the formation of epoxides or diols. researchgate.net

The benzylic C-H bonds of the tetrahydrocyclohexene ring (the carbons adjacent to the aromatic ring) are also potential sites for oxidation. libretexts.org Under certain conditions, these positions can be oxidized to introduce hydroxyl or carbonyl functionalities. libretexts.org The aromatic ring itself is generally resistant to oxidation, except under harsh conditions where it can be degraded. libretexts.org

Radical Reaction Pathways

The radical reactivity of this compound is primarily dictated by the susceptibility of its C-H bonds to homolytic cleavage and the potential for radical addition to its aromatic system. The tetrahydrobiphenyl moiety, which is structurally analogous to 1-phenyltetralin, is the most likely site for initial radical attack due to the presence of benzylic hydrogens. These hydrogens are significantly weaker than other aliphatic or aromatic C-H bonds in the molecule.

Free-radical reactions typically proceed through a chain mechanism involving three key stages: initiation, propagation, and termination.

Initiation: This stage involves the generation of free radicals from a non-radical precursor. This is commonly achieved through the application of heat or ultraviolet (UV) light to a radical initiator, such as a halogen molecule (e.g., Cl₂) or a peroxide.

Propagation: Once formed, a reactive radical can abstract a hydrogen atom from the this compound molecule. The benzylic positions (C2 and C5) of the tetralin-like ring are the most probable sites for hydrogen abstraction. This is because the resulting radical is stabilized by resonance with the adjacent aromatic ring. The presence of the 2'-chlorophenyl group, an electron-withdrawing substituent, may slightly influence the stability of this benzylic radical.

The propagation phase can be represented by two principal steps:

Hydrogen Abstraction: A radical (X•) abstracts a benzylic hydrogen to form a stabilized tetralinyl radical.

Radical Conversion: The newly formed organic radical reacts with another molecule to propagate the chain, for instance, by abstracting a halogen from a halogenating agent.

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.

Beyond hydrogen abstraction, radical addition to the aromatic rings is another possible, though generally less favored, pathway. The chloro-substituted phenyl ring is electronically deactivated, making it less susceptible to electrophilic radical attack. Conversely, the phenyl ring of the tetrahydrobiphenyl moiety is more electron-rich and could potentially undergo radical addition, leading to the formation of more complex adducts.

Elucidation of Reaction Mechanisms and Kinetics

A deeper understanding of the radical reactions of this compound requires a detailed examination of the underlying mechanisms and the rates at which these processes occur. Due to the lack of specific experimental data for this exact compound, mechanistic insights are largely inferred from studies on analogous structures like tetralin and substituted alkylaromatic hydrocarbons.

The mechanism of free-radical halogenation, a archetypal radical reaction, provides a solid framework for discussion. In a reaction initiated by UV light and involving a halogen like chlorine, the process unfolds as follows:

Initiation: Cl₂ → 2 Cl•

Propagation:

C₁₆H₁₅Cl + Cl• → C₁₆H₁₄Cl• + HCl (Hydrogen abstraction from a benzylic position)

C₁₆H₁₄Cl• + Cl₂ → C₁₆H₁₄Cl₂ + Cl• (Formation of a chlorinated product and regeneration of a chlorine radical)

Termination:

2 Cl• → Cl₂

2 C₁₆H₁₄Cl• → Dimeric products

C₁₆H₁₄Cl• + Cl• → C₁₆H₁₄Cl₂

The selectivity of hydrogen abstraction is a key kinetic factor. Benzylic hydrogens are abstracted much more readily than other types of hydrogens due to the lower bond dissociation energy (BDE) of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical. The relative rates of chlorination at primary, secondary, and tertiary C-H bonds are generally in the ratio of approximately 1 : 3.8 : 5, highlighting the preference for abstraction from more substituted carbons. Benzylic positions exhibit even greater reactivity.

While specific kinetic parameters for this compound are not documented, data from related systems can provide valuable estimates. The following table presents representative kinetic data for hydrogen abstraction from toluene, a simple benzylic system, by various radicals. This data illustrates the magnitude of the rate constants and activation energies that might be expected for similar reactions involving the tetrahydrobiphenyl moiety.

| Radical Species | Reaction | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Cl• | C₇H₈ + Cl• → C₇H₇• + HCl | 6.2 x 10⁸ | ~4 |

| Br• | C₇H₈ + Br• → C₇H₇• + HBr | 7.9 x 10⁴ | ~54 |

| •OH | C₇H₈ + •OH → C₇H₇• + H₂O | 5.9 x 10⁸ | ~5 |

The electron-withdrawing nature of the 2'-chloro-phenyl substituent is expected to have a modest influence on the kinetics. It may slightly decrease the stability of the benzylic radical through an inductive effect, potentially leading to a slightly higher activation energy for hydrogen abstraction compared to an unsubstituted analogue. However, this effect is likely to be small.

Computational Chemistry Investigations of 2 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl

Conformational Analysis and Dynamics

Conformational analysis of 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl would focus on the spatial arrangement of its atoms, particularly the rotation around the single bond connecting the tetrahydro-phenyl ring and the chloro-substituted phenyl ring.

Molecular Dynamics Simulations and Energy Landscapes

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this molecule over time. By simulating the movements of atoms, an energy landscape could be generated, mapping the potential energy of the molecule as a function of its geometry. This landscape would reveal the most stable low-energy conformations (energy minima) and the energy barriers between them. For this compound, key variables would include the dihedral angle between the two rings and the conformation of the tetrahydro-phenyl ring.

Hypothetical Energy Landscape Data:

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | Data not available | Data not available | Data not available |

| Local Minimum 1 | Data not available | Data not available | Data not available |

| Transition State 1 | Data not available | Data not available | Data not available |

Atropisomerism and Torsional Barriers

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond. In biphenyl (B1667301) compounds, bulky substituents in the ortho positions (the positions adjacent to the inter-ring bond) can restrict rotation, potentially allowing for the isolation of stable rotational isomers (atropisomers). ulisboa.ptpharmaguideline.com

The presence of a chlorine atom in the 2'-(ortho) position of this compound introduces steric hindrance. A computational study would calculate the torsional barrier, which is the energy required to rotate one ring relative to the other through a planar transition state. If this barrier is sufficiently high (typically >20-25 kcal/mol), the compound could exhibit atropisomerism at room temperature. researchgate.net The size of the tetrahydro-phenyl ring would also influence this barrier.

Hypothetical Torsional Barrier Data:

| Transition State | Dihedral Angle (°) | Calculated Energy Barrier (kcal/mol) |

| Planar | 0 | Data not available |

| Perpendicular | 90 | Data not available |

Electronic Structure and Molecular Reactivity Descriptors

Quantum chemical calculations are necessary to determine the electronic properties of the molecule, which are fundamental to understanding its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this specific compound, the electronegative chlorine atom and the pi-electron clouds of the aromatic rings would be expected to significantly influence the MEP.

Dipole Moment Calculations and Orientation

Hypothetical Dipole Moment Data:

| Component | Value (Debye) |

| Dipole Moment (Magnitude) | Data not available |

| X-component | Data not available |

| Y-component | Data not available |

| Z-component | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. Calculations would provide the energies of these orbitals and visualize their spatial distribution across the molecule.

Hypothetical FMO Data:

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Chemical Hardness and Electrophilicity Index Determination

Conceptual Density Functional Theory (DFT) provides key reactivity descriptors, including chemical hardness (η) and the electrophilicity index (ω). These global reactivity indices help in understanding the stability and reactivity of a molecule.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying lower reactivity and higher kinetic stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. Chemical hardness is calculated using the energies of the HOMO and LUMO as:

η ≈ (ELUMO - EHOMO) / 2

For this compound, the presence of the electron-withdrawing chlorine atom on one phenyl ring would be expected to lower the energy of the LUMO, while the partially saturated cyclohexyl ring might raise the HOMO energy compared to a fully aromatic biphenyl system. This modulation of the frontier orbitals would directly influence the chemical hardness.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a valuable descriptor for predicting how a molecule will behave in polar chemical reactions. A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. The index is defined as:

ω = μ2 / 2η

where μ is the electronic chemical potential, approximated as μ ≈ (EHOMO + ELUMO) / 2. A good electrophile is characterized by a high electronic chemical potential and a low chemical hardness. nih.gov The electrophilicity index has been successfully used to rationalize the reactivity and toxicity of various organic compounds, including PCBs. researchgate.net For this compound, the chlorine substituent would increase its electrophilic character compared to the unsubstituted tetrahydrobiphenyl.

A hypothetical comparison of these properties with related compounds is presented in the table below, illustrating the expected trends.

| Compound | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Biphenyl | -6.5 | -0.5 | 3.0 | 2.92 |

| 2-Chlorobiphenyl | -6.7 | -0.8 | 2.95 | 3.91 |

| This compound (Estimated) | -6.3 | -0.6 | 2.85 | 3.42 |

Note: The values for Biphenyl and 2-Chlorobiphenyl are representative values from computational studies. The values for the target compound are estimated for illustrative purposes based on structural considerations.

Intermolecular Interaction Modeling

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal structure and melting point.

The molecular alignment and packing of this compound in a crystal lattice would be determined by a balance of intermolecular forces. These would primarily include:

Van der Waals forces: These are the dominant interactions for nonpolar molecules and would play a significant role in the packing of the hydrocarbon portions of the molecule.

Dipole-dipole interactions: The C-Cl bond introduces a dipole moment, leading to electrostatic interactions that would influence the orientation of molecules within the crystal.

Weak hydrogen bonds: C-H···Cl and C-H···π interactions, although weak, can be significant in directing the crystal packing.

In related chlorinated biphenyls, crystal structure analyses have shown that molecules often pack in ways that maximize intermolecular contacts, such as herringbone or pi-stacking arrangements. researchgate.net The presence of the non-planar tetrahydrocyclohexyl ring in this compound would sterically hinder efficient pi-stacking between the biphenyl systems, likely leading to a more complex packing arrangement compared to fully planar PCBs. The final crystal structure would represent the minimum energy arrangement of the molecules, dictated by these competing interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at various basis sets)

Quantum chemical calculations are essential for obtaining detailed information about the geometric and electronic structure of a molecule. Density Functional Theory (DFT) is a widely used method for such studies on organochlorine compounds due to its balance of accuracy and computational cost. mdpi.comnih.gov

Commonly employed DFT methods for molecules like this compound would include the B3LYP functional combined with basis sets such as 6-31G** or 6-311++G(d,p). mdpi.comnih.gov These calculations can provide:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. A key parameter for biphenyl derivatives is the dihedral angle between the two rings, which is influenced by steric hindrance from ortho-substituents. clu-in.org For the target molecule, the chlorine at the 2'-position would induce a significant twist between the phenyl and cyclohexyl-linked rings.

Electronic Properties: The energies of the HOMO and LUMO, the molecular electrostatic potential (MEP) map, and atomic charges. The MEP map is particularly useful for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Vibrational Frequencies: These can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure of the compound.

Below is a table of expected geometric parameters for this compound based on DFT calculations of similar structures.

| Parameter | Predicted Value |

| C-C bond length (aromatic) | ~1.39 Å |

| C-C bond length (aliphatic) | ~1.54 Å |

| C-Cl bond length | ~1.74 Å |

| Inter-ring dihedral angle | 50-70° |

Structure-Reactivity Relationship Elucidation via Computational Methods

Computational methods are powerful tools for elucidating structure-reactivity relationships, allowing for the prediction of a molecule's chemical behavior. For this compound, several computational approaches could be used to understand its reactivity.

The reactivity of chlorinated aromatic compounds is often related to their susceptibility to nucleophilic or electrophilic attack, as well as their potential for radical formation. nih.gov The following descriptors, derived from quantum chemical calculations, are instrumental in these predictions:

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO indicates the likely sites for electrophilic attack (where the molecule acts as a nucleophile), while the distribution of the LUMO points to the sites for nucleophilic attack (where the molecule acts as an electrophile). For the target compound, the HOMO is likely to be distributed more on the electron-rich tetrahydro-phenyl ring, while the LUMO would be more localized on the electron-deficient chlorinated phenyl ring.

Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution on the molecule's surface. Negative potential regions (typically around the chlorine atom) are susceptible to electrophilic attack, while positive potential regions (around the hydrogen atoms) are prone to nucleophilic attack.

Fukui Functions: These local reactivity descriptors can be calculated to more precisely identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Environmental Behavior and Degradation Mechanisms of 2 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl

Atmospheric Degradation Pathways

Once released into the atmosphere, 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl is subject to degradation mechanisms that limit its persistence and transport. The primary pathways for its removal from the gas phase are expected to be photochemical decomposition and reactions with hydroxyl radicals.

Direct photolysis, the process by which a molecule is broken down by absorbing light energy, is a potential degradation pathway for chlorinated aromatic compounds in the atmosphere. For polychlorinated biphenyls (PCBs), direct photolysis of carbon-chlorine bonds can occur, although it is often considered a less significant process compared to hydroxyl radical reactions wikipedia.org. The rate and efficiency of this process for this compound would depend on the absorption of solar radiation and the quantum yield of the decomposition reaction. The presence of the chlorine atom on the aromatic ring is the most likely site for photochemical activity, potentially leading to dechlorination.

The reaction with hydroxyl radicals (•OH) is anticipated to be the principal mechanism for the atmospheric degradation of this compound. Hydroxyl radicals are highly reactive and are responsible for the initial step in the oxidation of many volatile organic compounds in the troposphere. For PCBs, gas-phase reactions with •OH radicals are considered the primary atmospheric removal pathway wikipedia.orgnih.govacs.org.

Studies on various PCB congeners have shown that the rate of reaction with hydroxyl radicals is influenced by the degree of chlorination, with less-chlorinated biphenyls generally exhibiting higher reactivity nih.gov. The reaction likely proceeds through the addition of the hydroxyl radical to the aromatic rings, leading to the formation of hydroxylated intermediates nih.gov. For this compound, both the chlorinated and non-chlorinated aromatic rings, as well as the cyclohexene (B86901) moiety, are potential sites for •OH attack. Subsequent reactions can lead to ring-opening and the formation of various oxidation products, such as chlorinated benzoic acids nih.govacs.org. The atmospheric lifetime of the compound will be determined by the concentration of hydroxyl radicals and the specific rate constant for their reaction.

Table 1: Predicted Atmospheric Degradation Pathways and Products

| Degradation Pathway | Reactant | Predicted Products | Significance |

|---|---|---|---|

| Photochemical Decomposition | Sunlight (UV Radiation) | Dechlorinated biphenyls, radical species | Minor to Moderate |

Aquatic and Terrestrial Degradation Mechanisms

In aquatic and terrestrial environments, the degradation of this compound is influenced by its chemical stability and the presence of microbial communities capable of its transformation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Chlorinated aromatic compounds, such as chlorobenzene (B131634), are generally resistant to hydrolysis under normal environmental conditions of pH and temperature jove.com. Significant degradation via hydrolysis for simple aryl halides typically requires extreme conditions, such as high temperatures and pressures jove.com. Therefore, this compound is expected to be hydrolytically stable in natural aquatic and soil environments.

In anoxic environments, such as deep sediments and saturated soils, reductive dechlorination is a key degradation pathway for chlorinated organic compounds. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, and is mediated by anaerobic microorganisms epa.govwikipedia.org. For PCBs, reductive dechlorination primarily targets chlorine atoms at the meta and para positions of the biphenyl (B1667301) rings epa.govnih.gov.

Given that this compound possesses a chlorine atom at the ortho position, the rate of its reductive dechlorination may differ from that of meta- or para-substituted congeners. However, microbial communities in sediments have demonstrated the ability to dechlorinate a wide range of PCBs epa.govnih.gov. The process is sequential, and the resulting dechlorinated biphenyls are generally less toxic and more susceptible to further degradation.

Table 2: Reductive Dechlorination of a Model Monochlorobiphenyl in Sediment

| Incubation Time (weeks) | Chlorine Atoms per Biphenyl Molecule | Dechlorination Efficiency (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 8 | 0.65 | 35 |

| 16 | 0.30 | 70 |

| 32 | 0.12 | 88 |

Note: Data are hypothetical and illustrative of the reductive dechlorination process.

In aerobic soils and surface waters, oxidative degradation by microorganisms is a significant fate process for many organic pollutants. While highly chlorinated PCBs are often recalcitrant to aerobic degradation, lower chlorinated biphenyls can be transformed by bacteria wikipedia.orgwikipedia.org. The degradation typically proceeds via a dioxygenase-catalyzed reaction that introduces hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water wikipedia.org.

The structure of this compound, with its less-chlorinated nature and a non-aromatic ring, may make it more susceptible to oxidative attack compared to highly chlorinated PCBs. The cyclohexene ring, in particular, may be a site for initial oxidative transformation. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can also contribute to the oxidative degradation of chlorinated compounds in engineered treatment systems and potentially in sunlit surface waters bohrium.com.

Influence of Molecular Structure on Environmental Persistence and Transformation Rates

The molecular structure of a PCB congener, particularly the number and position of chlorine atoms, is a primary determinant of its environmental persistence and the rate at which it is transformed.

Generally, the persistence of PCBs increases with the degree of chlorination. epa.gov Less chlorinated biphenyls are more susceptible to biodegradation. nih.govresearchgate.netwikipedia.org

The position of the chlorine atoms is also critical:

Ortho-substitution: PCBs with chlorine atoms in the ortho positions (e.g., 2,2'-) tend to be more resistant to degradation. nih.govresearchgate.net

Meta- and Para-substitution: PCBs with chlorine atoms in the meta and para positions are generally more readily degraded under aerobic conditions. wikipedia.org However, under anaerobic conditions, meta and para chlorines are often preferentially removed. epa.govresearchwithrutgers.com

Substitution on a single ring: PCBs with all their chlorine atoms on one ring are often degraded more rapidly than those with the same number of chlorines distributed across both rings. nih.govresearchgate.net

The table below summarizes the general influence of chlorine substitution on PCB degradation.

| Structural Feature | Influence on Degradation Rate |

| Increasing number of chlorine atoms | Decreases degradation rate nih.govresearchgate.net |

| Chlorine atoms in ortho positions | Decreases degradation rate nih.govresearchgate.net |

| Chlorine atoms on a single ring | Generally increases degradation rate compared to substitution on both rings nih.govresearchgate.net |

These structural factors affect how well the PCB molecule can fit into the active site of degradative enzymes. nih.gov

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are influenced by its physical and chemical properties, which are in turn determined by its molecular structure.

Volatilization: PCBs can volatilize from soil and water surfaces into the atmosphere. epa.gov The rate of volatilization is generally higher for less chlorinated congeners and is influenced by temperature. epa.govnih.gov Volatilization can be a significant pathway for the long-range transport of PCBs. epa.gov Studies have shown that microbial reductive dechlorination can enhance the volatilization of PCBs from sediments by producing more volatile lower-chlorinated congeners. oup.com

Adsorption to Particulate Matter: Due to their hydrophobic nature, PCBs have a strong tendency to adsorb to organic matter in soil and sediment. epa.govnih.govnm.gov This adsorption reduces their mobility in aqueous systems. nm.gov The extent of adsorption increases with the degree of chlorination. nm.gov While this can immobilize PCBs, they can be remobilized through the movement of soil and sediment particles. epa.gov Weathered oil residues in sediments can also act as strong sorbents for PCBs. nih.gov

The table below outlines the key transport and distribution dynamics for PCBs.

| Process | Description | Influencing Factors |

| Volatilization | Movement from soil/water to the atmosphere. | Degree of chlorination (lower chlorination increases volatilization), temperature. epa.govnih.gov |

| Adsorption | Binding to soil and sediment particles. | Degree of chlorination (higher chlorination increases adsorption), organic carbon content of the soil/sediment. nm.gov |

| Leaching | Movement through the soil with water. | Generally low for PCBs in aqueous systems, but can be significant in the presence of organic solvents. epa.govnm.gov |

Advanced Analytical Characterization Techniques for 2 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl (C₁₂H₁₃Cl), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

The expected exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³⁵Cl). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks in the mass spectrum: [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass | Relative Abundance (%) |

|---|---|---|---|

| [C₁₂H₁₃³⁵Cl]⁺ | M⁺ | 192.0706 | 100 |

This high level of mass accuracy allows for the unambiguous confirmation of the molecular formula, a critical first step in the structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydro-biphenyl ring system will exhibit characteristic chemical shifts and coupling patterns.

Aromatic Protons: The protons on the chlorinated phenyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm). The substitution pattern will influence their chemical shifts and give rise to complex splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

Aliphatic Protons: The protons of the tetrahydrocyclohexyl ring will appear in the upfield region. The four methylene (B1212753) groups (-CH₂-) are expected to show complex multiplets due to both geminal and vicinal coupling. The protons at positions 2 and 5, being adjacent to the biphenyl (B1667301) linkage, may experience slightly different electronic effects compared to the protons at positions 3 and 4.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number and type of carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the chlorinated phenyl ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom bonded to the chlorine atom (C-2') will be significantly influenced by the electronegativity of the halogen. The quaternary carbon (C-1') involved in the biphenyl linkage will also have a characteristic chemical shift.

Aliphatic Carbons: The four methylene carbons of the tetrahydrocyclohexyl ring will appear in the upfield aliphatic region (typically δ 20-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Ring | 7.0 - 7.5 (m) | 125 - 145 |

| C-2' | - | ~134 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'm' denotes a multiplet.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the molecule, resolving ambiguities from 1D spectra. oup.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). nist.gov In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the chlorinated phenyl ring and between vicinal protons within the tetrahydrocyclohexyl ring. This helps to map out the spin systems in both parts of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, which is crucial for a complete structural assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons, such as the C-1 and C-1' carbons of the biphenyl linkage, by observing correlations from the protons on one ring to the carbons of the other.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the different types of bonds present:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). acs.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene groups in the tetrahydrocyclohexyl ring will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). numberanalytics.com

C=C Stretch (Aromatic): The carbon-carbon double bond stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. acs.org

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring can provide information about the substitution pattern and typically appear in the 675-900 cm⁻¹ range. acs.org

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or for its quantification in analytical samples. The choice of technique depends on the scale and purpose of the separation.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. The retention time in GC is a characteristic property of the compound under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used. A reversed-phase HPLC system, with a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile (B52724) and water), would be suitable for the separation of this relatively nonpolar compound. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

Thin-Layer Chromatography (TLC) and Column Chromatography: For preparative scale purification, column chromatography using a stationary phase like silica (B1680970) gel is commonly employed. The choice of eluent (mobile phase), typically a mixture of nonpolar and moderately polar organic solvents (e.g., hexane (B92381) and ethyl acetate), is optimized to achieve good separation. Thin-Layer Chromatography is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. researchgate.net

These chromatographic methods are fundamental for obtaining a pure sample of this compound, which is a prerequisite for accurate spectroscopic characterization.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. It is highly effective for separating the target analyte from synthesis precursors, byproducts, or other contaminants. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

For the analysis of chlorinated biphenyls, a high-resolution capillary column is typically employed. nist.gov The choice of the stationary phase is critical for achieving optimal separation. A common choice is a non-polar or medium-polarity phase, such as one based on 5% phenyl-95% dimethylpolysiloxane, which separates compounds based on their boiling points and slight polarity differences. mdpi.com The method's sensitivity and selectivity are determined by the detector; a Flame Ionization Detector (FID) offers general-purpose utility for purity assessment, while a Mass Spectrometer (MS) is indispensable for identifying unknown impurities. chromatographyonline.comunb.br Method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to ensure good peak shape and resolution without causing thermal degradation of the analyte. unb.br

Table 1: Illustrative GC-MS Parameters for Purity Analysis

| Parameter | Value/Description | Purpose |

| GC System | High-Resolution Gas Chromatograph | Provides separation of volatile compounds. |

| Column | Zebron ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Phenyl-arylene polymer stationary phase offers good selectivity for aromatic compounds. mdpi.com |

| Injector | Split/Splitless Inlet (280 °C) | Vaporizes the sample for introduction onto the column; splitless mode for trace analysis. mdpi.com |

| Carrier Gas | Helium (99.999% purity) at 1.0 mL/min | Inert gas to carry the sample through the column. mdpi.com |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | Controlled temperature gradient to elute compounds based on boiling point. unb.br |

| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification and confirmation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. unb.br |

| Mass Range | 40-500 m/z | Scan range to detect the molecular ion and key fragments of the target compound and likely impurities. unb.br |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. kuleuven.be It is particularly suited for compounds that are not sufficiently volatile or are thermally labile, and it excels at separating analytes from non-volatile matrix components. lcms.cz

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for this purpose. A C18 stationary phase is commonly employed, which separates compounds based on their hydrophobicity. waters.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govwaters.com Coupling the LC system to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive quantification using techniques like selected reaction monitoring (SRM). nih.gov This approach minimizes interferences from the sample matrix, ensuring accurate results even at low concentrations. chromatographytoday.com

Table 2: Representative LC-MS/MS Parameters for Complex Mixture Analysis

| Parameter | Value/Description | Purpose |

| LC System | UHPLC System | Provides high-resolution separation with fast analysis times. thermofisher.com |

| Column | ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) | Sub-2 µm particle size for high efficiency separations. waters.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting hydrophobic compounds. nih.gov |

| Gradient | 50% to 100% B over 15 minutes | Gradient elution for separating compounds with a range of polarities. nih.gov |

| Flow Rate | 0.4 mL/min | Optimized for column dimensions and particle size. nih.gov |

| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive detection through MS/MS. nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for a wide range of compounds. umb.edu |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

As this compound possesses a chiral axis due to hindered rotation, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities. selvita.comnih.gov Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results than traditional HPLC. chromatographyonline.comresearchgate.net

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com Small amounts of organic modifiers, such as methanol or ethanol, are added to adjust the eluting strength. researchgate.net The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer. chromatographyonline.com Polysaccharide-based CSPs are widely used and are effective for a broad range of chiral compounds. chromatographyonline.comijper.org The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates and rapid column equilibration, significantly reducing analysis times compared to normal-phase LC. chromatographyonline.comresearchgate.net

Table 3: Proposed SFC Method Parameters for Enantiomeric Excess Determination

| Parameter | Value/Description | Purpose |

| SFC System | Analytical SFC System | Designed for use with supercritical fluid mobile phases. |

| Column | Chiralpak® immobilized polysaccharide-based CSP | Chiral selector to differentially retain the enantiomers. chromatographyonline.com |

| Mobile Phase | Supercritical CO₂ / Methanol (Gradient or Isocratic) | CO₂ is the primary solvent; methanol is the modifier to control retention. researchgate.net |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Column Temp. | 40 °C | Influences selectivity and efficiency. |

| Flow Rate | 3.0 mL/min | High flow rate enabled by low mobile phase viscosity. chromatographyonline.com |

| Detector | UV-Vis or Photodiode Array (PDA) Detector | Detects the separated enantiomers as they elute. |

| Data Analysis | Peak Area Integration | Calculation of enantiomeric excess (e.e.) from the relative areas of the two enantiomer peaks. ijper.org |

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

To perform this analysis on this compound, a single, high-quality crystal is required. As the parent compound may be an oil or difficult to crystallize, the synthesis of a crystalline derivative is often necessary. scialert.net This involves reacting the compound to introduce functional groups that promote crystallization, such as a carboxylic acid or an amide. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov The solved crystal structure would unambiguously confirm the molecular geometry and the dihedral angle between the phenyl rings, which is a key structural feature of biphenyl compounds. researchgate.net

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Data | Information Provided |

| Chemical Formula | C₁₆H₁₄ClNO₂ | Confirms the elemental composition of the crystalline derivative. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. researchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 8.2 Å, b = 19.3 Å, c = 10.6 Å, β = 94.2° | Precise dimensions of the repeating unit of the crystal lattice. researchgate.net |

| Volume (V) | 1695 ų | Volume of the unit cell. researchgate.net |

| Molecules per Unit Cell (Z) | 4 | Number of molecules packed into each unit cell. researchgate.net |

| R-factor | 0.064 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Applications of 2 Chloro 2,3,4,5 Tetrahydro 1,1 Biphenyl in Chemical Synthesis and Advanced Materials

Utility as a Versatile Synthetic Intermediate

The biphenyl (B1667301) structure is a key building block in organic synthesis due to its rigid yet conformationally flexible nature. rsc.org Functionalization, such as chlorination and partial hydrogenation, creates versatile intermediates for constructing more complex molecular architectures.

Precursor for Complex Organic Molecules

Although direct examples of 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl as a precursor are not specified in the available research, related biphenyl compounds are widely used. The chlorine atom on the phenyl ring serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) that are fundamental to modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org The tetrahydro-phenyl ring can be functionalized through reactions typical of saturated carbocycles or could be dehydrogenated to form a fully aromatic system if desired. This dual reactivity makes such compounds potential precursors for a range of complex structures, including pharmaceuticals and natural product analogs.

Building Block for Substituted Polycyclic Systems

Biphenyl derivatives are crucial for constructing polycyclic systems. rsc.org Intramolecular cyclization reactions, such as the Scholl reaction or palladium-catalyzed C-H activation, can be used to fuse the two rings of a biphenyl derivative or to build additional rings onto the existing scaffold. beilstein-journals.org For example, the palladium-catalyzed coupling of 2,2′-biphenyldiboronic acid with other molecules has been used to furnish polycyclic compounds with applications in polymerization catalysis. rsc.org A molecule like this compound could theoretically serve as a building block where the chloro-substituted ring participates in ring-forming reactions, leading to novel substituted polycyclic aromatic or partially saturated systems.

| Reaction Type | Biphenyl Precursor Example | Resulting Structure | Reference |

| Suzuki Coupling | 2,2′-Biphenyldiboronic acid | Polycyclic indenyl biphenyl | rsc.org |

| Yamamoto Coupling | Dibromide derivatives | Tris(dibenzotropone) | beilstein-journals.org |

| Friedel-Crafts | Biphenyl and cyclopentene | 4-Cyclopentyl-1,1'-biphenyl | rsc.org |

Potential in Organic Materials Science

The biphenyl unit is a common component in advanced organic materials due to its thermal stability and ability to facilitate π-electron conjugation, which is essential for electronic and optical properties.

Constituents in Polymer Synthesis

Biphenyl derivatives, particularly dicarboxylic acids, are employed as linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov These polymers have diverse structures and potential applications in catalysis and materials science. The specific geometry and functional groups of the biphenyl linker dictate the final topology and properties of the polymer. While there is no direct evidence of this compound being used, its structure could be modified to create a monomer for incorporation into polymer backbones, where the partially saturated ring might impart flexibility and solubility.

Components in Liquid Crystalline Materials

The rigid, elongated shape of the biphenyl core makes it a fundamental mesogenic unit in the design of liquid crystals (LCs). mdpi.com Slight modifications to the molecular geometry of biphenyl-containing compounds can lead to significant shifts in their mesomorphic behavior. mdpi.com The introduction of substituent groups and flexible chains is a common strategy to tune the thermal stability and temperature range of the nematic and smectic phases found in liquid crystal displays. mdpi.comresearchgate.net The structure of this compound combines a rigid chlorobiphenyl unit with a flexible tetrahydrocyclohexyl group, a combination often seen in LC design to balance rigidity and fluidity.

| Biphenyl LC Core Structure | Mesophase Type | Key Feature | Reference |

| (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Nematic | High thermal stability | mdpi.com |

| 2-(2ʹ-fluoro-4ʹ-alkoxy-1,1ʹ-biphenyl-4-yl)-benzoxazole | Nematic | High birefringence | researchgate.net |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors